![molecular formula C13H15ClN4O B13348539 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxyethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, along with a chlorine atom at the sixth position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyrimidine-2,4-diamine.
Alkylation Reaction: The 6-chloropyrimidine-2,4-diamine is then subjected to an alkylation reaction with 2-(benzyloxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Chloropyrimidine-2,4-diamine: Lacks the benzyloxyethyl group, making it less lipophilic and potentially less bioactive.
N4-(2-(Methoxy)ethyl)-6-chloropyrimidine-2,4-diamine: Similar structure but with a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
Uniqueness: N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine is unique due to the presence of the benzyloxyethyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H15ClN4O |
|---|---|
Poids moléculaire |
278.74 g/mol |
Nom IUPAC |
6-chloro-4-N-(2-phenylmethoxyethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O/c14-11-8-12(18-13(15)17-11)16-6-7-19-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,15,16,17,18) |
Clé InChI |
QXBAEKORKUVTFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCNC2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



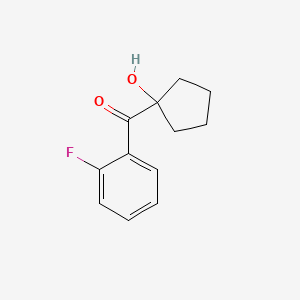
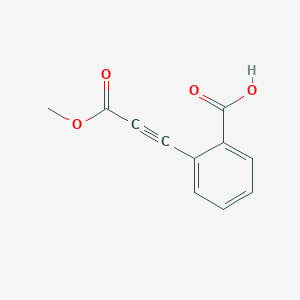
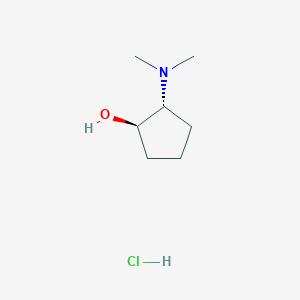
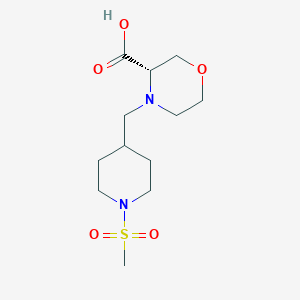
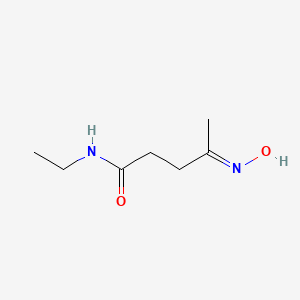

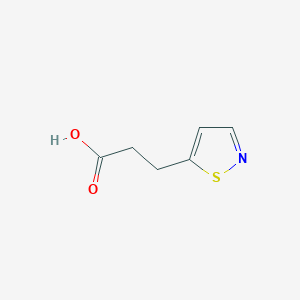

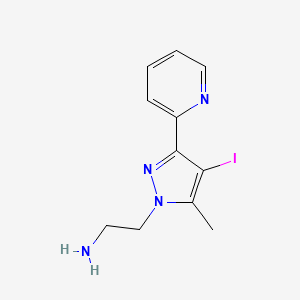
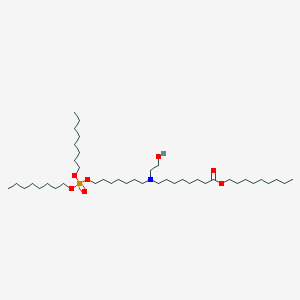
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

